molecular formula C16H13NO4S B12566598 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one CAS No. 197239-92-2

3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one

Cat. No.: B12566598
CAS No.: 197239-92-2
M. Wt: 315.3 g/mol
InChI Key: ARBNKJFPDYRWBW-UHFFFAOYSA-N
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Description

3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is a heterocyclic compound that features an oxazoline ring fused with phenyl and methylsulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with phenylacetic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-(methylsulfonyl)benzaldehyde and its subsequent reaction with phenylacetic acid derivatives. The process is optimized for yield and purity, often involving large-scale reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is unique due to its specific oxazoline ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a COX-2 inhibitor and release NO makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

197239-92-2

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-3-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C16H13NO4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-16(18)17(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

ARBNKJFPDYRWBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=COC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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